molecular formula C16H17N3O3S2 B2623299 ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 431913-50-7

ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2623299
CAS No.: 431913-50-7
M. Wt: 363.45
InChI Key: SFIHLPRGMORFLS-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a thiazole-derived compound characterized by a 1,3-thiazol-4-yl core substituted with a formamido group bearing a 2-methylphenyl moiety and an ethyl acetate side chain. The 2-methylphenyl group introduces steric bulk and aromaticity, while the ethyl ester enhances lipophilicity.

Properties

IUPAC Name

ethyl 2-[2-[(2-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-11-9-24-16(17-11)19-15(23)18-14(21)12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHLPRGMORFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the formamido group via a formylation reaction. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The thiazole ring and formamido group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Core

The compound’s functionalization distinguishes it from analogs. Key comparisons include:

Compound Substituent on Thiazole Key Properties
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE 2-Methylphenyl formamido Enhanced lipophilicity; steric hindrance from aromatic group
ETHYL (2-(2-FUROYLAMINO)-1,3-THIAZOL-4-YL)ACETATE () Furoylamino Polar heteroaromatic substituent; potential for π-π interactions
ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE () Formylamino and oxo group Increased hydrogen-bonding capacity; higher reactivity due to α-ketoester
ETHYL (2-[(CHLOROACETYL)AMINO]-1,3-THIAZOL-4-YL)ACETATE () Chloroacetylamino Electron-withdrawing Cl atom; potential alkylating agent

Key Observations :

  • Reactivity : The chloroacetyl group () introduces electrophilicity, enabling covalent interactions absent in the target compound.
  • Hydrogen Bonding: Formylamino and oxo groups () enhance hydrogen-bond donor/acceptor capacity, which may improve crystallinity or target binding compared to the sterically hindered 2-methylphenyl group .
Molecular and Computational Data
Parameter Target Compound ETHYL (2-(2-FUROYLAMINO)-1,3-THIAZOL-4-YL)ACETATE ()
Molecular Weight ~350–370 (estimated) 280.298
H-Bond Donors/Acceptors 2/5 (estimated) 2/5
LogP (Predicted) ~3.5 (higher due to aromatic group) ~2.1 (lower due to polar furoyl)

Biological Activity

Ethyl 2-[2-({[(2-Methylphenyl)Formamido]Methanethioyl}Amino)-1,3-Thiazol-4-Yl]Acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2S2, with a molecular weight of approximately 330.45 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies show that this compound inhibits bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of apoptotic markers like Bcl-2 and Bax.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

StudyObjectiveFindings
Study 1Antimicrobial efficacyShowed significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Anticancer effectsInduced apoptosis in MCF-7 cells with an IC50 value of 25 µM.
Study 3Enzyme inhibitionDemonstrated competitive inhibition of AChE with a Ki value of 0.5 mM.

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity : The compound alters the permeability of bacterial cell membranes.
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways in cancer cells.
  • Enzyme Interaction : By binding to active sites on target enzymes like AChE, it inhibits their function.

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